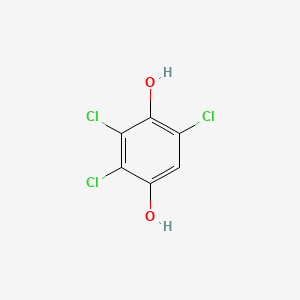

2,3,5-Trichlorobenzene-1,4-diol

Overview

Description

2,3,5-Trichlorobenzene-1,4-diol is a member of the class of chlorohydroquinones. It is a derivative of hydroquinone in which three of the four hydrogens attached to the benzene ring have been replaced by chlorines .

Synthesis Analysis

A synthesis pathway of a redox-active liquid of 2,3,5,6-tetraallylbenzene-1,4-diol was presented in a paper . The synthesis of 2,3,5,6-tetraallylbenzene-1,4-diol was found repeatable at approximately 60 g scale, with a total conversion of 92% across four synthesis steps .Molecular Structure Analysis

Trichlorobenzenes are man-made chemical compounds that occur in three different forms. Even though the forms have the same molecular weight and molecular formulae, they are structurally different by the positions of the chlorine atoms attached to the benzene ring .Chemical Reactions Analysis

2,3,5-Trichlorobenzene-1,4-diol is a chlorohydroquinones . Chlorohydroquinones are a type of organic compound known as chlorobenzenes, which are compounds containing one or more chlorine atoms attached to a benzene moiety .Physical And Chemical Properties Analysis

Trichlorobenzenes are colorless solids . They have the same molecular weight and molecular formulae, but are structurally different by the positions of the chlorine atoms attached to the benzene ring .Scientific Research Applications

Reductive Dechlorination

2,3,5-Trichlorobenzene-1,4-diol's isomers are involved in reductive dechlorination processes. Trichlorobenzenes can be dechlorinated to monochlorobenzene via dichlorobenzenes in anaerobic sediment columns. Microorganisms play a key role in these transformations, which may be crucial for mineralization of trichlorobenzenes, especially the 1,3,5-isomer in oxic environments (Bosma et al., 1988).

Catalytic Dechlorination

Advanced methods for catalytic dechlorination of trichlorobenzenes, including 1,3,5-trichlorobenzene, involve palladium on carbon support and solid hydrazine hydrochloride. This method results in efficient dechlorination and the catalyst system can be reused multiple times. Ultrasound radiation enhances the rate of dechlorination (Rodríguez & Lafuente, 2002).

Catalytic Oxidation

Catalytic studies have shown different oxidation rates for chlorinated benzenes, including 1,3,5-trichlorobenzene. The structural and electronic factors of chlorinated benzenes significantly influence their catalytic oxidation. The chlorine degree affects the oxidation behavior, with V2O5/TiO2 catalysts playing a crucial role (Jian Wang et al., 2015).

Synthesis of Novel Derivatives

Benzyne from trichlorobenzene has been used in Diels-Alder cycloaddition to synthesize novel dichloro-1,4-dihydro-1,4-epoxynaphtalene derivatives. These compounds have unique characteristics and have been studied using various spectroscopic techniques (Enríquez-Figueroa et al., 2021).

Photoluminescence Properties

C70 nano/microcrystals' morphologies, structures, and photoluminescence properties can be controlled using different trichlorobenzene isomers, including 1,3,5-trichlorobenzene. These isomers act as shape and luminescence tuners, influencing the crystal structure and enhancing photoluminescence intensities (Dedi Liu et al., 2014).

Microbial Transformation

Microbial degradation of trichlorobenzenes, such as 1,2,3- and 1,2,4-trichlorobenzene, involves specific bacteria. The transformation of these compounds is co-metabolic and catalyzed by enzymes like methane monooxygenase, indicating the potential for bioremediation in contaminated environments (Sullivan & Chase, 1996).

Safety And Hazards

properties

IUPAC Name |

2,3,5-trichlorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIRLFNUZROIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073208 | |

| Record name | 1,4-Benzenediol, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichlorobenzene-1,4-diol | |

CAS RN |

608-94-6 | |

| Record name | 2,3,5-Trichloro-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediol, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B1194108.png)

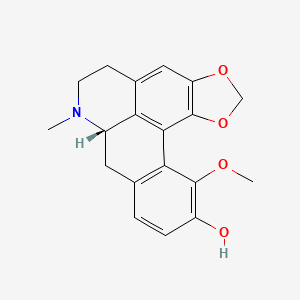

![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol](/img/structure/B1194115.png)